molecular formula C14H12F6N4O2 B11570097 2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B11570097
M. Wt: 382.26 g/mol
InChI Key: CWTABJOHJAJMKM-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a heterocyclic compound that features a unique combination of morpholine, pyridine, and oxadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a morpholine derivative in the presence of a trifluoromethylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced forms of the compound.

Scientific Research Applications

2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholin-4-yl-2-pyridin-3-yl-ethanethione: A compound with similar structural features but different functional groups.

    1-Morpholin-4-yl-3-(2-nitrophenoxy)-2-propanol: Another compound with a morpholine and pyridine moiety but different substituents.

Uniqueness

2-(morpholin-4-yl)-6-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H12F6N4O2

Molecular Weight

382.26 g/mol

IUPAC Name

2-morpholin-4-yl-6-pyridin-3-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C14H12F6N4O2/c15-13(16,17)12(14(18,19)20)22-10(9-2-1-3-21-8-9)26-11(23-12)24-4-6-25-7-5-24/h1-3,8H,4-7H2

InChI Key

CWTABJOHJAJMKM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(N=C(O2)C3=CN=CC=C3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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